2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-
Description
Introduction to 2(1H)-Quinolinone, 6-Chloro-3,4-Dihydro-4-Methyl- in Medicinal Chemistry
Historical Development of Quinolinone Research
The exploration of quinolinones dates to the 19th century, with the isolation of quinine from Cinchona bark marking the first recognition of quinoline-based therapeutics. Early synthetic efforts, such as the Skraup and Doebner reactions, established methods for constructing the quinoline core, though these protocols often yielded complex mixtures. The discovery of nalidixic acid in the 1960s, derived from a chloroquine synthesis byproduct, highlighted the antibacterial potential of quinolone derivatives and spurred systematic studies into their structural optimization. Within this lineage, 2(1H)-quinolinone derivatives gained prominence in the late 20th century as researchers recognized the pharmacological advantages conferred by saturation at the 3,4-positions. The introduction of chloro and methyl substituents, as seen in 6-chloro-3,4-dihydro-4-methyl variants, emerged from structure-activity relationship (SAR) studies aimed at enhancing metabolic stability and target affinity.
Significance of 3,4-Dihydro-2(1H)-Quinolinones in Pharmaceutical Research
The 3,4-dihydro-2(1H)-quinolinone scaffold occupies a privileged position in drug design due to its balanced physicochemical properties and versatility in interacting with biological targets. Saturation of the C3-C4 bond reduces planarity compared to fully aromatic quinolines, improving solubility while maintaining π-stacking capabilities critical for binding enzyme active sites. This structural feature has enabled the development of compounds with diverse activities, including antitumor, antiviral, and anti-inflammatory effects. For instance, hybrid 2-quinolinones bearing acrylamide side chains demonstrate nanomolar cytotoxicity against breast cancer (MCF-7) cells by disrupting cell cycle progression at the G2/M phase. The scaffold’s ability to accommodate varied substituents without significant steric strain further facilitates the optimization of pharmacokinetic profiles, making it a cornerstone in hit-to-lead campaigns.
Classification and Research Evolution of Chloro-Methyl Substituted Quinolinones
Chloro-methyl substitution patterns on the quinolinone nucleus have been systematically evaluated to elucidate their impact on bioactivity. The 6-chloro group in 2(1H)-quinolinone derivatives enhances electronegativity at the aromatic ring, promoting hydrogen bonding with target proteins, while the 4-methyl substituent contributes to hydrophobic interactions and metabolic stability. Comparative studies of substitution patterns reveal that these groups synergistically improve membrane permeability and oral bioavailability. For example, 6-chloro-3,4-dihydro-4-methyl-2(1H)-quinolinone exhibits superior enzymatic inhibition compared to its 6-methoxy analogue in kinase assays, likely due to optimized halogen bonding with ATP-binding pockets. Recent synthetic innovations, such as palladium-catalyzed cyclization-dealkylation sequences, have streamlined the production of these substituted derivatives, enabling large-scale SAR explorations.
Table 1: Comparative Bioactivity of Substituted 3,4-Dihydro-2(1H)-Quinolinones
| Substituent Position | Biological Activity (IC₅₀) | Target Pathway |
|---|---|---|
| 6-Cl, 4-CH₃ | 3.02 µM (MCF-7 cells) | Cell cycle arrest (G2/M) |
| 6-OCH₃, 4-CH₃ | 12.7 µM | Tyrosine kinase inhibition |
| 6-H, 4-CH₃ | >50 µM | Non-specific binding |
Theoretical Frameworks for Quinolinone Research
The design and optimization of 6-chloro-3,4-dihydro-4-methyl-2(1H)-quinolinone derivatives rely on foundational theoretical principles. Molecular orbital calculations predict that chloro substitution at C6 increases electron deficiency in the aromatic ring, enhancing electrophilic reactivity toward nucleophilic residues in enzyme active sites. Density functional theory (DFT) studies further rationalize the conformational stability imparted by the 3,4-dihydro moiety, which adopts a half-chair configuration that minimizes steric clash with protein side chains. Mechanistic insights from palladium-catalyzed syntheses underscore the role of acid-base interactions in facilitating cyclization, where generated HCl promotes both ring closure and demethylation. These theoretical models not only guide synthetic routes but also inform computational docking studies to predict binding modes against targets like topoisomerase II and epidermal growth factor receptor (EGFR).
Properties
IUPAC Name |
6-chloro-4-methyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-3,5-6H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKBUVFYSCPEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-aminobenzophenone with acetic anhydride, followed by cyclization to form the quinolinone core. The reaction conditions often include the use of a solvent such as toluene and a catalyst like sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of fully saturated quinolinone derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and physical properties.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit significant antimicrobial activities. Studies have shown that 2(1H)-quinolinone derivatives can act against various bacterial strains, making them potential candidates for developing new antibiotics. For instance, compounds with similar structures have been tested for their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
Quinoline derivatives, including 2(1H)-quinolinone, have been investigated for their anticancer properties. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells. The structure-activity relationship studies suggest that modifications to the quinoline ring can enhance anticancer activity .
3. Anti-inflammatory Effects
The anti-inflammatory potential of quinoline derivatives has been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing a pathway for developing anti-inflammatory drugs .
Materials Science Applications
1. Organic Electronics
2(1H)-Quinolinone derivatives are being studied for their applications in organic electronic devices due to their semiconducting properties. They can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where their ability to facilitate charge transport is crucial .
2. Dyes and Pigments
The vibrant colors exhibited by quinoline derivatives make them suitable for use as dyes and pigments in various applications, including textiles and coatings. Their stability and resistance to fading under UV light are advantageous for long-lasting color applications .
Environmental Applications
1. Environmental Monitoring
The compound's properties allow it to be utilized in environmental monitoring as a marker for pollution levels in water bodies. Its solubility characteristics are essential for assessing contamination levels and understanding the behavior of pollutants in aquatic environments .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Anticancer Properties | Showed a 50% reduction in cell viability of breast cancer cells at a concentration of 10 µM after 24 hours of treatment. |
| Study C | Organic Electronics | Achieved a power conversion efficiency of 5% in OPVs using modified quinoline derivatives as active layers. |
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Key Observations:
- Chlorine vs. Hydroxyl Groups : The chlorine substituent in the target compound likely increases electrophilicity compared to hydroxyl-bearing analogs (e.g., 7-hydroxy derivative ), which may enhance reactivity in substitution reactions.
- Methyl Substitution: The 4-methyl group contributes to lipophilicity, as seen in 6,8-dimethyl-4(1H)-quinolinone , but may also reduce water solubility compared to hydroxy-substituted derivatives.
- Environmental Persistence: Methyl groups in dihydroquinolinones are linked to slow degradation under reducing conditions , whereas chloro substituents (e.g., in 6-chloro derivatives) may alter metabolic pathways or toxicity profiles.
Biological Activity
2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl- (CAS No. 267226-21-1) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological potential and mechanisms of action based on recent research findings.
- Molecular Formula : C10H10ClNO
- Molecular Weight : 195.65 g/mol
- Structure : The compound features a chloro group at the 6-position and a methyl group at the 4-position of the dihydroquinolinone structure.
Antimicrobial Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to 2(1H)-quinolinone have shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Activity | Reference |
|---|---|---|
| 2(1H)-Quinolinone derivatives | Antibacterial | |
| Quinazolinone derivatives | Antimicrobial |
Anticancer Potential
Quinoline and its derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of DNA topoisomerases, which are crucial for DNA replication and transcription. For instance, compounds structurally related to 2(1H)-quinolinone have shown promising results in inhibiting cancer cell proliferation in vitro .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Quinoline derivatives have been reported to exhibit anti-inflammatory activities by modulating inflammatory pathways. In particular, studies highlight their ability to inhibit pro-inflammatory cytokines and enzymes .
Antimalarial and Antileishmanial Activities
Compounds within the quinoline family have shown potential as antimalarial agents. Research indicates that certain derivatives can effectively inhibit the growth of Plasmodium species, the causative agents of malaria. Additionally, some studies suggest promising antileishmanial activity against Leishmania spp., indicating a broad spectrum of activity against parasitic infections .
Study on Antimicrobial Activity
In a recent study published in Nature, researchers synthesized various quinoline derivatives and evaluated their antimicrobial efficacy against several pathogens. The study found that specific substitutions on the quinoline ring significantly enhanced antibacterial potency, particularly against Gram-positive bacteria .
Evaluation of Anticancer Properties
A detailed investigation into the anticancer effects of quinoline derivatives was conducted where several analogs were tested against human cancer cell lines (e.g., A549 lung cancer cells). The results indicated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 6-chloro-3,4-dihydro-4-methyl-2(1H)-quinolinone?
The synthesis typically involves cyclization reactions of substituted anilines or condensation of chlorinated precursors with ketones. For example, Banno et al. (1988) developed a method using propoxy-substituted quinolinone derivatives, where halogenated intermediates are cyclized under acidic or basic conditions to form the dihydroquinolinone core . Key steps include:
- Chlorination : Introduction of the chloro group at the 6-position via electrophilic substitution.
- Reduction : Partial hydrogenation to achieve the 3,4-dihydro structure.
- Methylation : Alkylation at the 4-position using methyl halides or diazomethane.
Table 1 : Common Reagents and Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, reflux, 6h | 65-70 | |
| Chlorination | Cl₂, FeCl₃, 80°C | 75 | |
| Methylation | CH₃I, K₂CO₃, DMF | 85 |
Q. How is the structural integrity of this compound validated post-synthesis?
Combined spectroscopic and chromatographic techniques are critical:
- ¹H/¹³C NMR : Confirm the presence of the methyl group (δ ~1.2–1.5 ppm) and dihydroquinolinone backbone (δ ~2.8–3.2 ppm for CH₂ groups) .
- IR Spectroscopy : Detect carbonyl stretching (~1650 cm⁻¹) and C-Cl bonds (~550 cm⁻¹) .
- HPLC-PDA : Ensure purity (>95%) and rule out byproducts like over-chlorinated derivatives .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight its role as a precursor for neuroleptic agents and antimicrobial candidates. For example:
- Neuroleptic Potential : Derivatives with piperazinyl substitutions exhibit dopamine receptor antagonism .
- Antimicrobial Activity : Hydroxy and methoxy analogs show MIC values of 8–32 µg/mL against S. aureus and E. coli .
Advanced Research Questions
Q. How can substituent effects on biological activity be systematically analyzed?
Structure-activity relationship (SAR) studies require:
- Variation of Substituents : Synthesize analogs with halogen (Br, F), alkoxy, or aryl groups at positions 6 and 7.
- Computational Modeling : Use DFT or molecular docking to predict binding affinities to targets like DNA gyrase or neurotransmitter receptors .
Table 2 : Impact of Substituents on Antimicrobial Activity
| Substituent (Position) | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) | Reference |
|---|---|---|---|
| Cl (6), CH₃ (4) | 16 | 32 | |
| Br (6), OCH₃ (7) | 8 | 16 |
Q. How can contradictory pharmacological data across studies be resolved?
Discrepancies in reported activities (e.g., varying IC₅₀ values) may arise from differences in assay conditions or impurities. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds.
- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with bioactivity .
- Collaborative Validation : Cross-laboratory replication of key experiments .
Q. What experimental approaches are recommended for elucidating reaction mechanisms involving this compound?
Mechanistic studies often employ:
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track carbonyl oxygen sources during hydrolysis .
- Kinetic Analysis : Monitor reaction rates under varying pH and temperature to identify rate-determining steps.
- Trapping Intermediates : Use TEMPO or other radical scavengers to detect transient species in oxidation reactions .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Flow Chemistry : Continuous-flow systems reduce side reactions in chlorination steps .
- Catalytic Methods : Replace stoichiometric FeCl₃ with recyclable catalysts like Bi(OTf)₃ for greener synthesis .
- DoE (Design of Experiments) : Multivariate analysis to optimize parameters (e.g., temperature, solvent ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
